3-Phenylprop-2-en-1-yl 2,2-dimethylpropanoate
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Overview
Description
3-Phenylprop-2-en-1-yl 2,2-dimethylpropanoate is a chemical compound with the molecular formula C13H16O2 It is known for its unique structure, which includes a phenyl group attached to a prop-2-en-1-yl chain, esterified with 2,2-dimethylpropanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylprop-2-en-1-yl 2,2-dimethylpropanoate typically involves the esterification of 3-Phenylprop-2-en-1-ol with 2,2-dimethylpropanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Phenylprop-2-en-1-yl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-Phenylprop-2-en-1-oic acid or 3-Phenylprop-2-en-1-one.
Reduction: Formation of 3-Phenylprop-2-en-1-yl alcohol.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Scientific Research Applications
3-Phenylprop-2-en-1-yl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Phenylprop-2-en-1-yl 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active alcohol and acid components, which can then interact with biological targets. The phenyl group may also play a role in binding to specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Cinnamyl alcohol: Similar structure with a phenylprop-2-en-1-yl group but lacks the esterification with 2,2-dimethylpropanoic acid.
Methyl cinnamate: Contains a phenylprop-2-en-1-yl group esterified with methanol instead of 2,2-dimethylpropanoic acid.
Phenylpropanoic acid: Similar backbone but lacks the ester group.
Uniqueness
3-Phenylprop-2-en-1-yl 2,2-dimethylpropanoate is unique due to its specific esterification with 2,2-dimethylpropanoic acid, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
CAS No. |
77821-95-5 |
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Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
3-phenylprop-2-enyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C14H18O2/c1-14(2,3)13(15)16-11-7-10-12-8-5-4-6-9-12/h4-10H,11H2,1-3H3 |
InChI Key |
CHHARWISCOYVDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCC=CC1=CC=CC=C1 |
Origin of Product |
United States |
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